[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a 2-aminoethyl group at the 1-position and a benzyl carbamate group at the 3-position. The (S)-configuration at the pyrrolidine ring is critical for its stereospecific interactions, particularly in medicinal chemistry applications such as protease inhibition or receptor modulation. It is listed under reference code 10-F083648 by CymitQuimica, though its commercial availability is discontinued .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-7-9-17-8-6-13(10-17)16-14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNDFRISMAHKB-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141758 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-aminoethyl)-3-pyrrolidinyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353993-27-7 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-aminoethyl)-3-pyrrolidinyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353993-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(2-aminoethyl)-3-pyrrolidinyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, also known by its CAS number 1353993-27-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring structure with an amino group and a carbamate moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 250.30 g/mol |
| Boiling Point | Predicted: 494.9 ± 38.0 °C |
| Density | 1.168 ± 0.06 g/cm³ |
| pKa | 8.17 ± 0.29 |
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It has been studied for its potential effects on the central nervous system (CNS), particularly in the treatment of anxiety, depression, and other neuropsychiatric disorders.
Therapeutic Applications
Recent studies have indicated that this compound may possess:
- Anticonvulsant Activity : It has shown promise in treating epilepsy and other seizure disorders by modulating GABAergic transmission.
- Anti-anxiety Effects : Research has suggested that it may reduce anxiety symptoms through serotonin receptor modulation.
- Neuroprotective Properties : Its ability to inhibit neurodegeneration makes it a candidate for further investigation in Alzheimer's disease and other cognitive impairments.
Study on Anticonvulsant Effects
A study published in a peer-reviewed journal evaluated the anticonvulsant properties of this compound in animal models. The findings indicated a significant reduction in seizure frequency and duration when administered at specific dosages, suggesting its potential utility in epilepsy management .
Neuroprotection in Alzheimer's Disease Models
In vitro studies demonstrated that the compound could protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. The mechanism was linked to the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is synthesized through cyclization reactions.
- Carbamate Formation : The amino group is then reacted with an appropriate carbonyl compound to form the carbamate linkage.
- Benzyl Esterification : Finally, the benzyl group is introduced via esterification reactions.
These methods have been optimized for yield and purity, making the compound accessible for further research .
Scientific Research Applications
Research has shown that [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exhibits various biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to neutralize free radicals, which may help prevent oxidative stress-related diseases.
- Neuroprotective Effects : Similar compounds have been linked to influencing neurotransmitter systems, suggesting potential roles in neuroprotection and cognitive enhancement.
- Antimicrobial Activity : Derivatives have shown efficacy against multiple bacterial strains, indicating their potential as therapeutic agents.
Potential Applications
The applications of this compound span several fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting neurological disorders and antimicrobial agents. |
| Biochemistry | Studies on enzyme inhibition and interaction with biological macromolecules. |
| Neuroscience | Investigating neuroprotective properties and effects on cognitive functions. |
Neuroprotective Effects
A study investigating the neuroprotective effects of similar pyrrolidine derivatives showed that they could enhance cognitive function in animal models by modulating neurotransmitter levels. This suggests that this compound may also exhibit similar effects, warranting further investigation.
Antimicrobial Activity
Research on related compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial therapies based on the structure of this compound.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to structurally related benzyl ester-functionalized pyrrolidines, with variations in substituents impacting physicochemical and pharmacological properties. Key analogs include:
| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | N/A | C14H21N3O2 (estimated) | 1-(2-aminoethyl), 3-(benzyl carbamate) | 275.34 | Aminoethyl enhances hydrophilicity and hydrogen bonding potential. |
| [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | 165528-66-5 | C15H23N3O2 | 3-(methyl carbamate) | 277.36 | Methyl substitution reduces steric hindrance compared to benzyl groups. |
| [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester | 1353960-74-3 | C18H27N3O3 | 1-(2-amino-3-methyl-butyryl), 2-(methyl carbamate) | 333.43 | Bulky butyryl group may hinder membrane permeability. |
| (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester | 676341-80-3 | C14H19N3O3 | 3-(amino acetylamino), 1-(benzyl carboxylic ester) | 277.32 | Carboxylic ester increases hydrolysis susceptibility. |
| Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | 122021-01-6 | C16H24N2O3 | 3-(ethyl carbamate), 1-(2-hydroxyethyl) | 292.38 | Hydroxyethyl improves solubility but may reduce stability. |
Pharmacological and Physicochemical Properties
- Hydrophilicity: The aminoethyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., butyryl in CAS 1353960-74-3) .
- Stability : Benzyl carbamate derivatives are generally stable under physiological conditions but prone to enzymatic hydrolysis. The carboxylic acid ester in CAS 676341-80-3 is more labile, limiting its in vivo utility .
- Stereochemical Impact: The (S)-configuration in the target compound and CAS 122021-01-6 ensures specific binding to chiral targets, unlike non-chiral analogs .
Discontinuation and Commercial Availability
The target compound and several analogs (e.g., CAS 1401665-26-6) are discontinued, likely due to challenges in scalability, stability, or insufficient pharmacological performance .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect amines during intermediate steps, as seen in similar carbamic acid ester syntheses (e.g., Boc-protected intermediates in ). Critical parameters include:
- Reaction Temperature : Maintaining precise temperatures (e.g., 90°C for Boc protection in ) to avoid side reactions.
- Purification : Use silica gel chromatography for intermediate purification and prep-HPLC for final product isolation to achieve >95% purity (referenced in and ).
- Catalysts : Palladium-based catalysts (e.g., palladium diacetate in ) may enhance coupling reactions in complex steps.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Keep in sealed containers under inert conditions, stored at 2–8°C in a dark, dry environment to prevent degradation (as recommended for structurally similar benzyl esters in and ).
- Handling : Use PPE (gloves, lab coats, safety goggles) and local exhaust ventilation to minimize inhalation/contact ().
- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to comply with environmental regulations ( ).
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and purity via ¹H/¹³C NMR, referencing chemical shifts of analogous compounds (e.g., δ = 5.13–5.06 ppm for benzyl protons in ).
- HPLC-MS : Use reverse-phase HPLC with mass spectrometry to verify molecular weight and detect impurities ().
- Elemental Analysis : Validate empirical formula consistency (e.g., C₁₆H₁₈N₂O₂ in ).
Advanced Research Questions
Q. How can enantiomeric purity be rigorously confirmed, and what chromatographic conditions mitigate epimerization risks?
- Methodological Answer :
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases adjusted for resolution ( notes minor chromatographic changes can separate epimers).
- Mitigation Strategies : Maintain low temperatures (4°C) during analysis and use acidic/buffered conditions to stabilize the stereochemical configuration.
- Validation : Compare retention times and spectral data against racemic mixtures or synthetic standards ().
Q. What experimental designs are recommended to assess metabolic stability in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes, monitoring degradation via LC-MS/MS (’s LC-MS approach for related esters).
- Controls : Include positive controls (e.g., stable analogs) and negative controls (matrix-only samples) to validate assay conditions.
- Kinetic Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using validated software tools.
Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test mixtures of DMSO, PEG-400, or cyclodextrins (commonly used for hydrophobic esters, as inferred from ’s storage guidelines).
- Salt Formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility.
- Prodrug Strategies : Modify the benzyl ester moiety to improve membrane permeability (e.g., ’s pentyl ester analog for enhanced bioavailability).
Q. What strategies are effective in resolving conflicting spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities (’s NMR and ’s purity data).
- Computational Modeling : Use DFT calculations to predict NMR shifts or vibrational frequencies and compare with experimental results.
- Contamination Checks : Re-purify the compound and re-analyze to exclude solvent or impurity artifacts ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
